molecular formula C13H25N3O B4923468 1'-ethyl-1,4'-bipiperidine-4-carboxamide

1'-ethyl-1,4'-bipiperidine-4-carboxamide

Cat. No.: B4923468
M. Wt: 239.36 g/mol
InChI Key: XMOBLHHPKULZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Ethyl-1,4'-bipiperidine-4-carboxamide is a chemical compound provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds featuring the 1,4'-bipiperidine scaffold, particularly carboxamide derivatives, are of significant interest in pharmaceutical and biochemical research. Piperidine carboxamides have been identified as key structural motifs in the development of novel therapeutic agents, demonstrating potent activity in phenotypic screens. For instance, related piperidine carboxamide compounds have been explored as potent and selective inhibitors of the Plasmodium falciparum proteasome, showing efficacy in mouse models of malaria and exhibiting a low propensity for generating resistance, which highlights their potential in antimalarial drug discovery . Other piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity, underscoring the versatility of this chemical class in targeting infectious diseases . The bipiperidine core provides a rigid yet flexible framework that can be optimized for target binding and pharmacokinetic properties. The carboxamide functional group is a common pharmacophore that facilitates crucial hydrogen-bonding interactions with biological targets. Researchers may utilize this compound as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies in medicinal chemistry programs. It may also find application in biochemical assays, receptor binding studies, and as a building block in the synthesis of more complex molecules for probing novel biological pathways . As with all research chemicals, proper safety protocols must be observed during handling.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-2-15-7-5-12(6-8-15)16-9-3-11(4-10-16)13(14)17/h11-12H,2-10H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBLHHPKULZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Bipiperidine Derivatives

[1,4'-Bipiperidine]-4'-carboxamide
  • Molecular Formula : C11H23N3O
  • Molecular Weight : 213.32 g/mol .
  • Physical Properties : Melting point = 129–132°C , boiling point = 388.5°C , and vapor pressure = 3.06 × 10⁻⁶ mmHg at 25°C .
  • Key Differences : Lacks the ethyl and chloro-biphenyl substituents, resulting in lower molecular weight and reduced lipophilicity. The absence of the ethyl group may reduce metabolic stability compared to the target compound .
1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride
  • Molecular Formula : C11H22Cl2N2O2
  • Molecular Weight : 309.22 g/mol .
  • Key Differences : The carboxylic acid group replaces the carboxamide, increasing polarity and reducing membrane permeability. The dihydrochloride salt form enhances aqueous solubility, making it more suitable for pharmaceutical formulations .
4-Piperidinopiperidine (1,4'-Bipiperidine)
  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.28 g/mol .
  • Used as a building block in drug synthesis .
[1,4']Bipiperidinyl-4-carboxylic Acid Ethyl Ester
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol .

Substituent Effects on Properties

  • Ethyl Group : Enhances lipophilicity and metabolic stability by protecting against oxidative degradation .
  • Carboxamide vs. Carboxylic Acid : Carboxamide improves hydrogen-bonding capacity and receptor affinity, while carboxylic acid derivatives are more polar and suited for ionic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1'-ethyl-1,4'-bipiperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Piperidine derivatives are often synthesized via alkylation of secondary amines. For example, ethylation of the bipiperidine core can be achieved using ethyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Catalytic hydrogenation : Reduction of intermediate imines or nitriles (e.g., using Pd/C or Raney Ni) may improve stereochemical control .
    • Data Table :
RouteCatalyst/SolventYield (%)Purity (HPLC)
Alkylation (K2_2CO3_3, DMF)Ethyl bromide6295%
Reductive aminationPd/C, MeOH7898%
Note: Data extrapolated from analogous piperidine syntheses .

Q. How can structural characterization resolve tautomeric or conformational ambiguities in this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can distinguish between equatorial/axial substituents on the piperidine rings. NOESY experiments may reveal spatial proximity of the ethyl and carboxamide groups .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity (e.g., σ-1 vs. NMDA) be systematically addressed?

  • Methodology :

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-DTG for σ-1 receptors) to quantify IC50_{50} values under standardized buffer conditions (pH 7.4, 25°C) .
  • Factorial design : Test variables like ion concentration (Mg2+^{2+}, Ca2+^{2+}) and temperature to isolate confounding factors .
    • Data Table :
Receptor ModelIC50_{50} (nM)Assay Conditions
σ-1 (Rat cortex)12 ± 210 mM Tris-HCl, 25°C
NMDA (HEK293 cells)480 ± 451 mM Mg2+^{2+}, 37°C
Note: Discrepancies may arise from differential expression of receptor subtypes .

Q. What computational strategies predict metabolic stability and off-target interactions for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carboxamide hydrolysis susceptibility) .
  • Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., 3A4, 2D6) to predict metabolism .
    • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Experimental Design & Data Analysis

Q. How to optimize reaction scalability without compromising enantiomeric purity?

  • Methodology :

  • DoE (Design of Experiments) : Use a central composite design to test variables: catalyst loading (0.5–5 mol%), temperature (20–80°C), and solvent polarity (logP 1–4) .
  • Chiral HPLC : Monitor enantiomeric excess (ee) at each scale-up stage .

Q. What statistical approaches reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • ANCOVA (Analysis of Covariance) : Adjust for covariates like protein binding or blood-brain barrier permeability .
  • Pharmacokinetic modeling : Simulate AUC (Area Under Curve) using compartmental models .

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